

# A Meta-Analysis of Clinical Trials Involving Enalapril-Hydrochlorothiazide Combination Therapy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Co-Renitec

Cat. No.: B12757596

[Get Quote](#)

## A Comparative Guide for Researchers and Drug Development Professionals

The combination of enalapril, an angiotensin-converting enzyme (ACE) inhibitor, and hydrochlorothiazide (HCTZ), a thiazide diuretic, represents a cornerstone in the management of hypertension. This guide provides a meta-analytic perspective on the clinical trial data for this combination, comparing its performance against alternative antihypertensive therapies. The information is intended for researchers, scientists, and drug development professionals to support further investigation and clinical decision-making.

The synergistic effect of combining enalapril and HCTZ is well-documented. Enalapril mitigates the renin-angiotensin-aldosterone system (RAAS), leading to vasodilation and reduced aldosterone secretion, while HCTZ promotes sodium and water excretion, reducing blood volume. This dual mechanism often leads to greater blood pressure reduction than either agent alone and can mitigate potential side effects, such as the hypokalemia sometimes associated with diuretic monotherapy.[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Comparative Efficacy of Antihypertensive Therapies

The following tables summarize quantitative data from various clinical trials, comparing the efficacy of the enalapril-HCTZ combination with monotherapy and other combination regimens.

Table 1: Enalapril-HCTZ Combination Therapy vs. Monotherapy

| Treatment Group               | Number of Patients (n) | Baseline Systolic/ Diastolic BP (mmHg) | Mean Change in Systolic BP (mmHg)      | Mean Change in Diastolic BP (mmHg)     | Percentage of Patients Achieving BP Control | Study Reference                                       |
|-------------------------------|------------------------|----------------------------------------|----------------------------------------|----------------------------------------|---------------------------------------------|-------------------------------------------------------|
| Enalapril/HCTZ                | 46                     | Not Specified                          | Significantly greater than monotherapy | Significantly greater than monotherapy | 65.9% (DBP ≤ 90 mmHg)                       | [Ann Cardiol Angeiol (Paris). 1991 Jan;40(1):51-4][1] |
| Enalapril                     | 49                     | Not Specified                          | -                                      | -                                      | Not Specified                               | [Ann Cardiol Angeiol (Paris). 1991 Jan;40(1):51-4][1] |
| Hydrochlorothiazide           | 51                     | Not Specified                          | -                                      | -                                      | Not Specified                               | [Ann Cardiol Angeiol (Paris). 1991 Jan;40(1):51-4][1] |
| Enalapril/HCTZ (20mg/12.5 mg) | 19                     | 157 ± 9 / 101 ± 6                      | -25                                    | -15                                    | Not Specified                               | [Am J Cardiol. 1994 Jun 1;73(15):1092-7][2]           |
| Enalapril (20mg)              | 19                     | 154 ± 15 / 100 ± 7                     | -6                                     | -4                                     | Not Specified                               | [Am J Cardiol. 1994 Jun                               |

1;73(15):10

92-7][2]

Table 2: Enalapril-HCTZ vs. Other Combination Therapies

| Treatment Group 1         | Treatment Group 2            | Number of Patients (n) | Primary Efficacy Endpoint | Key Finding                                                                                                                 | Study Reference                                |
|---------------------------|------------------------------|------------------------|---------------------------|-----------------------------------------------------------------------------------------------------------------------------|------------------------------------------------|
| Enalapril/HCTZ            | Enalapril/Atenolol           | 16                     | Change in Blood Pressure  | The hypotensive effects of enalapril and HCTZ were fully additive, while the effects with atenolol were less than additive. | [J Hypertens Suppl. 1988 Dec;6(4):S67 9-81][4] |
| Enalapril/HCTZ/Methyldopa | HCTZ/Propranolol/Hydralazine | 120                    | Blood Pressure Reduction  | Both regimens caused similar degrees of blood pressure reduction.                                                           | [J Hum Hypertens. 1990 Feb;4(1):5-11]          |
| Enalapril/Nitrendipine    | Losartan/HCTZ                | 97                     | 24-h Ambulatory BP        | Both combinations showed similar antihypertensive efficacy.                                                                 | [J Hum Hypertens. 2005 Aug;19(8):63 7-44][5]   |

## Experimental Protocols

A comprehensive understanding of the clinical trial data necessitates a detailed review of the experimental methodologies employed. Below is a representative experimental protocol synthesized from several randomized, double-blind, controlled trials involving the enalapril-HCTZ combination.

**Objective:** To compare the antihypertensive efficacy and safety of a fixed-dose combination of enalapril and hydrochlorothiazide with enalapril monotherapy and hydrochlorothiazide monotherapy in patients with mild to moderate essential hypertension.

**Study Design:** A multicenter, randomized, double-blind, parallel-group study.[\[1\]](#)

**Patient Population:**

- **Inclusion Criteria:** Male and female patients aged 18-70 years with a diagnosis of essential hypertension. Sitting diastolic blood pressure (DBP) between 95 and 114 mmHg after a 4-week placebo washout period.
- **Exclusion Criteria:** Secondary hypertension, significant renal or hepatic disease, history of angioedema, pregnant or lactating women, and hypersensitivity to ACE inhibitors or thiazide diuretics.

**Treatment Protocol:**

- **Washout Phase:** All patients discontinue their current antihypertensive medications and enter a 4-week, single-blind, placebo washout period.
- **Randomization:** Eligible patients are randomly assigned in a 1:1:1 ratio to one of three treatment arms:
  - Group A: Enalapril 10 mg once daily
  - Group B: Hydrochlorothiazide 12.5 mg once daily
  - Group C: Fixed-dose combination of Enalapril 10 mg / Hydrochlorothiazide 12.5 mg once daily

- Titration: After 4 weeks of treatment, if sitting DBP remains  $>90$  mmHg, the dose is doubled for all groups (Enalapril 20 mg, HCTZ 25 mg, or Enalapril 20 mg/HCTZ 25 mg).
- Follow-up: Patients are evaluated at weeks 2, 4, 8, and 12. Blood pressure and heart rate are measured at each visit. Laboratory safety assessments are performed at baseline and at the end of the study.

#### Efficacy and Safety Assessments:

- Primary Efficacy Endpoint: Change from baseline in mean sitting DBP at week 12.
- Secondary Efficacy Endpoints: Change from baseline in mean sitting systolic blood pressure (SBP), proportion of patients achieving a target DBP of  $\leq 90$  mmHg.
- Safety Assessments: Monitoring of adverse events, physical examinations, and laboratory tests including serum electrolytes, creatinine, and uric acid.

## Signaling Pathways and Experimental Workflow

To visually represent the mechanisms of action and experimental design, the following diagrams are provided in DOT language.



[Click to download full resolution via product page](#)

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Enalapril.



[Click to download full resolution via product page](#)

Caption: Mechanism of action of Hydrochlorothiazide on the distal convoluted tubule.



[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for a randomized controlled clinical trial.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [Comparative study of enalapril, hydrochlorothiazide and their combination in the treatment of essential hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effectiveness of enalapril in combination with low-dose hydrochlorothiazide versus enalapril alone for mild to moderate systemic hypertension in black patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment of hypertension by enalapril and hydrochlorothiazide separately and together: a multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment of hypertension with enalapril and hydrochlorothiazide or enalapril and atenolol: contrasts in hypotensive interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Meta-Analysis of Clinical Trials Involving Enalapril-Hydrochlorothiazide Combination Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12757596#meta-analysis-of-clinical-trials-involving-enalapril-hydrochlorothiazide-combination>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)